molecular formula C23H28O6 B13861860 tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate

tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate

Cat. No.: B13861860
M. Wt: 400.5 g/mol
InChI Key: LOBFCHHZVBJPOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxybenzaldehyde with a suitable Grignard reagent to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the ketone. The ketone is further reacted with phenol derivatives under specific conditions to form the desired ester . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in cellular processes. This modulation can lead to changes in cell signaling pathways, ultimately affecting cell growth and proliferation .

Comparison with Similar Compounds

tert-Butyl 2-(2-(3-(3,4-Dimethoxyphenyl)propanoyl)phenoxy)acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

tert-butyl 2-[2-[3-(3,4-dimethoxyphenyl)propanoyl]phenoxy]acetate

InChI

InChI=1S/C23H28O6/c1-23(2,3)29-22(25)15-28-19-9-7-6-8-17(19)18(24)12-10-16-11-13-20(26-4)21(14-16)27-5/h6-9,11,13-14H,10,12,15H2,1-5H3

InChI Key

LOBFCHHZVBJPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC=C1C(=O)CCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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